molecular formula C11H17BO3 B11898208 (S)-(4-(2-Methylbutoxy)phenyl)boronic acid

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid

Cat. No.: B11898208
M. Wt: 208.06 g/mol
InChI Key: PPIDNKPQNYFIAK-VIFPVBQESA-N
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Description

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid is an organoboron compound with the molecular formula C11H17BO3 It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with a 2-methylbutoxy group in the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(2-Methylbutoxy)phenyl)boronic acid typically involves the reaction of a phenylboronic acid derivative with an appropriate alkylating agent. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(4-(2-Methylbutoxy)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and sensors. The boronic acid group interacts with the active site of enzymes, inhibiting their activity by forming a stable complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-(4-(2-Methylbutoxy)phenyl)boronic acid is unique due to its specific substituent, which imparts distinct chemical and physical properties. The 2-methylbutoxy group enhances its hydrophobicity and may influence its reactivity and interactions with biological targets .

Properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

[4-[(2S)-2-methylbutoxy]phenyl]boronic acid

InChI

InChI=1S/C11H17BO3/c1-3-9(2)8-15-11-6-4-10(5-7-11)12(13)14/h4-7,9,13-14H,3,8H2,1-2H3/t9-/m0/s1

InChI Key

PPIDNKPQNYFIAK-VIFPVBQESA-N

Isomeric SMILES

B(C1=CC=C(C=C1)OC[C@@H](C)CC)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)OCC(C)CC)(O)O

Origin of Product

United States

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